4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride

Catalog No.
S14026484
CAS No.
M.F
C9H18ClNO
M. Wt
191.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochl...

Product Name

4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride

IUPAC Name

4-[(dimethylamino)methyl]cyclohexan-1-one;hydrochloride

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

InChI

InChI=1S/C9H17NO.ClH/c1-10(2)7-8-3-5-9(11)6-4-8;/h8H,3-7H2,1-2H3;1H

InChI Key

UIAXUZBBSAUYQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCC(=O)CC1.Cl

4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride, also known by its CAS number 42036-65-7, is a chemical compound characterized by its white crystalline powder form. It has a molecular formula of C9H18ClNOC_9H_{18}ClNO and a molecular weight of approximately 191.7 g/mol. This compound is notable for its high solubility in water and moderate solubility in organic solvents such as chloroform and methanol . It is primarily recognized as an impurity associated with the analgesic medication Tramadol, specifically identified as Tramadol Impurity E .

Typical of ketones and amines. One significant reaction involves its formation through the Mannich reaction, where cyclohexanone reacts with paraformaldehyde and dimethylamine in the presence of hydrochloric acid. This reaction typically occurs under reflux conditions, leading to the production of the hydrochloride salt .

The biological activity of 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride is primarily linked to its association with Tramadol, an opioid analgesic. While the compound itself may not exhibit direct pharmacological effects, its presence as an impurity suggests potential implications in the metabolism and efficacy of Tramadol. Studies indicate that impurities can affect the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients, potentially altering therapeutic outcomes .

The synthesis of 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride typically involves the following steps:

  • Reagents Preparation:
    • Cyclohexanone: 0.982 g (10 mmol)
    • Paraformaldehyde: 0.360 g (12 mmol)
    • Dimethylammonium chloride: 0.816 g (10 mmol)
    • Ethanol: 4 mL
    • Concentrated hydrochloric acid: 2 drops
  • Reaction Setup:
    • Combine all reagents in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
    • Heat the mixture under reflux for approximately 4 hours.
  • Isolation:
    • After refluxing, filter the hot solution and evaporate the solvent using a rotary evaporator.
    • Dissolve the residue in ethanol and add acetone to induce crystallization.
    • Store overnight in a freezer to facilitate crystallization.
  • Final Product:
    • Collect the crystallized product via suction filtration and dry it over silica gel .

4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride serves primarily as an intermediate in pharmaceutical synthesis, particularly in the production of Tramadol and its derivatives. Its role as an impurity necessitates monitoring during drug formulation to ensure quality control and regulatory compliance . Additionally, it may be utilized in research settings to study its effects on drug metabolism.

Several compounds share structural similarities with 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride, including:

Compound NameCAS NumberSimilarity Index
4-(Dimethylamino)cyclohexanone40594-34-10.72
N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide39711-79-00.64
4-Aminocyclohexanone hydrochloride675112-40-00.61
1-(Dimethylamino)-2-methylpentan-3-one51690-03-00.90
3-Methylpiperidin-4-one hydrochloride4629-80-50.81

These compounds exhibit varying degrees of similarity based on their structural features, particularly concerning their functional groups and ring systems. The uniqueness of 4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride lies in its specific combination of a cyclohexanone structure with a dimethylaminomethyl substitution, distinguishing it from other related compounds .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.1076919 g/mol

Monoisotopic Mass

191.1076919 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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